
3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in many biologically active molecules, and a dimethoxy isobenzofuranone structure, which contributes to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Amination: The benzodioxole derivative is then subjected to amination to introduce the amino group.
Formation of the Isobenzofuranone Core: The dimethoxy isobenzofuranone core is synthesized through a series of reactions involving methoxylation and cyclization.
Coupling Reaction: Finally, the benzodioxole derivative is coupled with the dimethoxy isobenzofuranone core under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The benzodioxole moiety can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by targeting microtubules and disrupting cell division.
Comparison with Similar Compounds
3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone can be compared with other similar compounds, such as:
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Dimethoxy Isobenzofuranone Derivatives: These compounds share the isobenzofuranone core and may have similar chemical reactivity, but differ in their substituents and specific applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
64179-26-6 |
|---|---|
Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H15NO6/c1-20-12-6-4-10-14(15(12)21-2)17(19)24-16(10)18-9-3-5-11-13(7-9)23-8-22-11/h3-7,16,18H,8H2,1-2H3 |
InChI Key |
PFXMQOCDRSZZLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



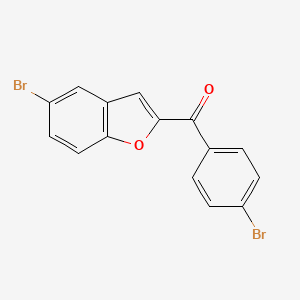

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

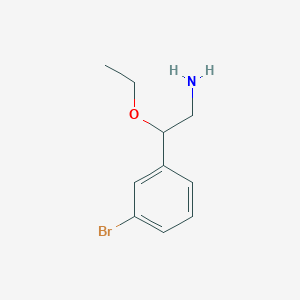
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
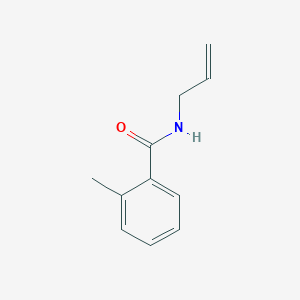

![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)
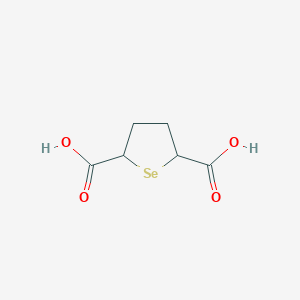

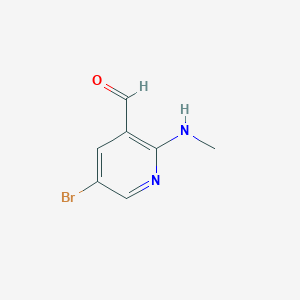
![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
